molecular formula C7H6ClNO2 B1402919 6-Chloro-4-methoxypyridine-3-carbaldehyde CAS No. 1256823-05-8

6-Chloro-4-methoxypyridine-3-carbaldehyde

Cat. No. B1402919
M. Wt: 171.58 g/mol
InChI Key: MJKBQIXGOHBBFO-UHFFFAOYSA-N
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Description

6-Chloro-4-methoxypyridine-3-carbaldehyde is a chemical compound with the molecular formula C₇H₆ClNO₂ . It has a molecular weight of 171.58 g/mol .


Synthesis Analysis

The synthesis of 6-Chloro-4-methoxypyridine-3-carbaldehyde can be achieved from 4,6-dichloronicotinaldehyde and Sodium Methoxide .


Molecular Structure Analysis

The IUPAC name for this compound is 6-chloro-4-methoxypyridine-3-carbaldehyde . The InChI code is InChI=1S/C7H6ClNO2/c1-11-6-2-7(8)9-3-5(6)4-10/h2-4H,1H3 . The Canonical SMILES representation is COC1=CC(=NC=C1C=O)Cl .


Physical And Chemical Properties Analysis

6-Chloro-4-methoxypyridine-3-carbaldehyde is a solid at room temperature . It has a melting point of 102 - 103 °C . The compound has a molecular weight of 171.58 g/mol . It has a topological polar surface area of 39.2 Ų .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been explored in the context of chromenes synthesis, where its reactions with the Vilsmeier reagent were studied. This research is significant for understanding the synthetic value of chlorochromenes, which can be hydrolyzed back to chroman-4-one (Brown, Marcus, & Anastasis, 1985).

Biological Activity

  • It has been used in the synthesis of novel 2H-Chromene derivatives, which demonstrated remarkable antimicrobial activity against various bacteria and fungus. This suggests potential applications in developing new antimicrobial agents (El Azab, Youssef, & Amin, 2014).

Catalysis and Organic Reactions

  • The compound is involved in research on pincer ruthenium complexes for the transfer hydrogenation of biomass-derived carbonyl compounds. These complexes show high catalytic activity and could be significant in biofuel production and other green chemistry applications (Figliolia et al., 2019).

Chemical Synthesis and Organic Chemistry

  • Research has been conducted on its use in nickel(II) carboxylate chemistry, focusing on the synthetic, structural, and magnetic properties of penta- and hexanuclear complexes. This work is important for advancing the field of coordination chemistry and materials science (Escuer, Vlahopoulou, & Mautner, 2011).

Photophysics and Materials Science

  • The compound has been part of studies on non-fluorescent excited state intramolecular proton transfer phenomena, which have implications for understanding photophysical properties and could impact the development of new photoactive materials (Yin et al., 2016).

Drug Synthesis and Medicinal Chemistry

  • It has been utilized in the total synthesis of naturally occurring compounds like 1-methoxycanthin-6-one, highlighting its role in medicinal chemistry and drug development (Suzuki et al., 2004).

Safety And Hazards

The compound is classified as an irritant . It has several hazard statements including H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

6-chloro-4-methoxypyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-6-2-7(8)9-3-5(6)4-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKBQIXGOHBBFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-4-methoxypyridine-3-carbaldehyde

CAS RN

1256823-05-8
Record name 6-Chloro-4-methoxypyridine-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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